Bienvenue dans la boutique en ligne BenchChem!

4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile

Physicochemical profiling Medicinal chemistry building blocks Histamine H3 receptor ligands

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile (CAS 397275-27-3) is a synthetic organic small molecule belonging to the 4-phenoxypiperidine class – a family of conformationally restricted, non-imidazole histamine H3 receptor (H3R) ligand scaffolds. It features a benzonitrile head group linked via an ether oxygen to a piperidine ring, which bears an N-cyclobutyl substituent (molecular formula C₁₆H₂₀N₂O, MW 256.34 g/mol).

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 397275-27-3
Cat. No. B3036657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
CAS397275-27-3
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)C#N
InChIInChI=1S/C16H20N2O/c17-12-13-4-6-15(7-5-13)19-16-8-10-18(11-9-16)14-2-1-3-14/h4-7,14,16H,1-3,8-11H2
InChIKeyXCRJANBOGXZUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile (CAS 397275-27-3) – Compound Identity, Class, and Procurement-Relevant Profile


4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile (CAS 397275-27-3) is a synthetic organic small molecule belonging to the 4-phenoxypiperidine class – a family of conformationally restricted, non-imidazole histamine H3 receptor (H3R) ligand scaffolds [1]. It features a benzonitrile head group linked via an ether oxygen to a piperidine ring, which bears an N-cyclobutyl substituent (molecular formula C₁₆H₂₀N₂O, MW 256.34 g/mol) . The compound is not itself a drug candidate but serves as a key intermediate and building block in the synthesis of potent H3R inverse agonists, including the clinical candidate Samelisant (SUVN-G3031; Ki = 8.73 nM at human H3R) [1] [2]. Commercially, it is available from multiple vendors at ≥95% purity, though stock levels vary and some suppliers have discontinued the product .

Why 4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile Cannot Be Replaced by Unsubstituted or N-Alkyl Piperidine Analogs


Within the 4-phenoxypiperidine series, the identity of the N-substituent on the piperidine ring is not a trivial variation – it is a primary determinant of H3R binding affinity and downstream pharmacological profile. The unsubstituted parent compound 4-(piperidin-4-yloxy)benzonitrile (CAS 224178-67-0) lacks the N-alkyl group entirely, yielding a secondary amine with distinct protonation state (predicted pKa ~9.66), polarity, and hydrogen-bond donor capacity versus the tertiary amine of the N-cyclobutyl derivative [1]. The cyclobutyl group introduces a conformationally constrained, lipophilic ring that fills a defined hydrophobic pocket in the H3R binding site, a feature documented in the structure-activity relationship (SAR) of related N-alkyl 4-phenoxypiperidines where progressive bulk from methyl to isopropyl to cyclobutyl modulates both potency and selectivity [2] [3]. Simply substituting an unsubstituted piperidine, N-methyl, or N-isopropyl analog will alter: (i) the lone-pair basicity and protonation equilibria at physiological pH, (ii) the three-dimensional orientation of the piperidine ring relative to the benzonitrile aryl group, and (iii) the resulting H3R pharmacophore geometry essential for downstream coupling to advanced H3R inverse agonist scaffolds [2].

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile – Quantitative Differentiation Evidence Against Structural Analogs


N-Cyclobutyl vs. Unsubstituted Piperidine: Molecular Weight and Lipophilicity Differentiation

The N-cyclobutyl substitution on the piperidine ring increases molecular weight by 54.09 Da (from 202.25 to 256.34 g/mol) and introduces an additional sp³-hybridized cycloalkyl ring not present in the unsubstituted analog 4-(piperidin-4-yloxy)benzonitrile (CAS 224178-67-0) . This structural difference converts a secondary amine (H-bond donor) into a tertiary amine, eliminating a hydrogen-bond donor site and increasing calculated lipophilicity. While direct experimental logP values for the target compound are not publicly reported, the N-cyclobutylpiperidine motif in analogous 4-phenoxypiperidine series has been associated with cLogP increases of approximately 1.0–1.5 log units relative to the unsubstituted piperidine, based on fragment-based calculations [1]. The molecular formula changes from C₁₂H₁₄N₂O (unsubstituted) to C₁₆H₂₀N₂O (N-cyclobutyl) .

Physicochemical profiling Medicinal chemistry building blocks Histamine H3 receptor ligands

Precursor Relationship to Potent H3R Inverse Agonists: The Cyclobutyl Group as a Pharmacophoric Anchor

The target compound is the direct synthetic precursor to the clinical-stage H3R inverse agonist Samelisant (SUVN-G3031; hH3R Ki = 8.73 nM), which was obtained by further functionalization of the benzonitrile-derived aniline intermediate [1]. In the broader 4-phenoxypiperidine series, the N-cyclobutyl group consistently appears in the most potent H3R ligands. For example, compound 17v (SUVN-G3031) bearing the N-cyclobutylpiperidin-4-yloxy motif achieves Ki = 8.73 nM at human H3R, with >70-fold selectivity over off-targets and favorable oral pharmacokinetics in rat and dog [1]. In contrast, the lead compound from the original Dvorak 2005 series, which uses an N-isopropyl-piperidin-4-yloxy core, required coupling to a morpholinobenzyl moiety to achieve comparable potency (Ki ~0.63 nM reported for one analog) but with a different selectivity and PK profile [2]. Compounds retaining the N-cyclobutylpiperidin-4-yloxy motif but varying the benzonitrile-to-aniline reduction state or the terminal amide group (e.g., quinazolinone analogs) achieve Ki values as low as 0.094–0.156 nM at human H3R [3]. The N-cyclobutyl group is thus a conserved, performance-critical pharmacophoric element across multiple potent H3R chemotypes.

Histamine H3 receptor Inverse agonists Wake-promoting agents Drug discovery building blocks

Nitrile Group as a Synthetic Handle: Orthogonal Reactivity vs. Aniline and Benzylamine Analogs

The benzonitrile group (C≡N) on the target compound provides a chemically orthogonal synthetic handle compared to the corresponding aniline derivative 4-(1-cyclobutylpiperidin-4-yl)oxyaniline or benzylamine derivative [4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methanamine [1] [2]. The nitrile can be selectively reduced to the benzylamine (primary amine for amide coupling) or hydrolyzed to the benzoic acid, whereas the aniline analog is limited to amide/urea/sulfonamide formation at the phenyl-attached nitrogen. This divergent reactivity is explicitly exploited in the Dvorak 2005 series, where the benzonitrile and benzylamine sub-series were explored in parallel for H3R SAR [3]. By starting with the nitrile, a single batch of the key intermediate can furnish both the aniline-derived and benzylamine-derived chemical space from one procurement, maximizing SAR exploration efficiency. The synthesis route from the target compound to the aniline (4-(1-cyclobutylpiperidin-4-yl)oxyaniline) – a direct precursor to SUVN-G3031 – is documented in patent literature [1] .

Synthetic intermediate Nitrile reduction Building block versatility Parallel SAR exploration

Conformational Restriction Advantage: N-Cyclobutyl vs. N-Methyl or N-Ethyl Piperidine in the 4-Phenoxypiperidine Pharmacophore

The 4-phenoxypiperidine core was explicitly designed as a conformationally restricted bioisostere of the flexible 3-amino-1-propanol linker found in earlier non-imidazole H3R ligands [1]. The N-cyclobutyl group adds a second layer of conformational constraint by restricting rotation around the N–C bond and by pre-organizing the piperidine ring into a preferred chair conformation, which positions the benzonitrile aryl ring for optimal interaction with the H3R transmembrane binding pocket. In contrast, N-methyl and N-ethyl analogs retain significant rotational freedom and adopt multiple low-energy conformations, potentially reducing the entropic advantage of binding. While direct crystallographic or NMR conformational data for 397275-27-3 are not publicly available, the principle is supported by the SAR finding in the Dvorak 2005 paper that progressive bulk at the piperidine nitrogen (H → methyl → isopropyl → cyclobutyl) correlates with increased H3R binding affinity in matched molecular pairs [1]. The cyclobutyl group, being a secondary cycloalkyl, strikes a balance between steric bulk (larger than methyl/isopropyl) and ring strain that may contribute to a unique conformational profile not achievable with simple acyclic N-alkyl groups .

Conformational restriction 4-Phenoxypiperidine Histamine H3 pharmacophore Structure-based drug design

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

As of 2026, 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile (CAS 397275-27-3) is available from multiple suppliers at a standard purity of ≥95%, with catalog pricing structures for milligram to gram quantities [1] . The closest structural analog, 4-(1-isopropyl-piperidin-4-yloxy)-benzonitrile (CAS 397275-42-2), is listed primarily by specialty chemical suppliers with similar purity specifications but fewer stock-holding vendors . By contrast, 4-(1-methylpiperidin-4-yloxy)benzonitrile (CAS 397277-57-5) benefits from broader commercial availability through major suppliers including Sigma-Aldrich, making it more accessible but structurally less differentiated for H3R programs . The N-cyclobutyl variant occupies a middle ground: more specialized than the methyl analog but with sufficient supplier diversity to ensure procurement feasibility. Notably, CymitQuimica previously listed the compound (Ref. 3D-XQA27527) but has since discontinued it, indicating that sourcing diligence is warranted . ChemeNu lists the compound as available (Catalog CM873593, 95%+) as of 2026 .

Chemical procurement Building block sourcing Purity benchmarking Supplier comparison

Documented Synthetic Route with High-Yielding Reductive Amination Step

The synthesis of 397275-27-3 proceeds via a straightforward reductive amination between 4-(4-piperidinyloxy)benzonitrile trifluoroacetate (CAS 224178-67-0 TFA salt) and cyclobutanone, using sodium triacetoxyborohydride in dichloromethane at room temperature . The reaction is operationally simple (single step from commercially available precursors, ambient temperature, standard workup with potassium carbonate wash) and has been reproduced across multiple supplier synthesis protocols . This contrasts with the synthesis of the corresponding spirocyclobutyl or bridged piperidine analogs, which often require multi-step sequences involving Wittig reactions, organometallic couplings, or chiral resolutions as described in the Synthesis 2015 paper on cyclopropyl- and cyclobutylpiperidine building blocks . The accessibility of 397275-27-3 via a one-step reductive amination from the widely available 4-(piperidin-4-yloxy)benzonitrile precursor (CAS 224178-67-0, stocked by Thermo Fisher/Alfa Aesar at 98% purity) provides a reliable, scalable entry point to the N-cyclobutylpiperidine chemical space .

Reductive amination Building block synthesis Process chemistry Synthetic accessibility

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile – Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Histamine H3 Receptor Inverse Agonists for Sleep and Cognitive Disorders

The compound is the preferred starting intermediate for synthesizing N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-amide derivatives targeting the histamine H3 receptor (H3R). Reduction of the nitrile to the aniline, followed by amide coupling with diverse carboxylic acids, yields potent H3R inverse agonists with demonstrated in vivo wake-promoting activity – as exemplified by SUVN-G3031 (Ki = 8.73 nM at human H3R, oral bioavailability in rat and dog, successful Phase 1 evaluation) [1]. This application is directly supported by the precursor relationship documented in the SUVN-G3031 discovery paper and the patent literature (WO2011109341A1, WO2011116839A1) [1] [2]. Programs targeting narcolepsy, excessive daytime sleepiness, or cognitive deficits in Alzheimer's disease benefit from starting with this specific N-cyclobutyl building block rather than N-methyl or N-isopropyl analogs, as the cyclobutyl group is conserved across the most clinically advanced H3R inverse agonist chemotypes [1] .

Parallel SAR Exploration: Divergent Synthesis from a Single Nitrile Intermediate

The nitrile functional group enables at least three distinct derivatization pathways from a single procurement lot: (i) reduction to benzylamine for amide/urea library synthesis, (ii) conversion to aniline for N-acylation/Suzuki coupling, and (iii) hydrolysis to benzoic acid for amide/ester coupling [1]. This is a documented strategy in the Dvorak 2005 J Med Chem paper, where parallel benzonitrile and benzylamine sub-series were explored simultaneously [2]. Medicinal chemistry groups can maximize SAR information per unit of starting material by employing this divergent synthesis strategy, reducing the number of distinct building blocks that must be procured and characterized [1] [2].

Chemical Biology Tool Compound Synthesis: H3R PET Ligand Precursor Development

Derivatives of the N-cyclobutylpiperidin-4-yloxy scaffold have been developed as positron emission tomography (PET) ligands for imaging histamine H3 receptors in the human brain, as demonstrated by the radiosynthesis of [¹¹C]TASP457, which incorporates a 6-[(1-cyclobutylpiperidin-4-yl)oxy] substitution pattern [1]. The target compound 397275-27-3 serves as a potential precursor for installing the cyclobutylpiperidinyloxy motif into novel PET tracer candidates. The availability of a reliable synthetic route to this building block (one-step reductive amination) facilitates the rapid synthesis of cold reference standards and radiolabeling precursors required for PET tracer development programs [2].

Fragment-Based Drug Discovery (FBDD): Lipophilic Amine Anchor for Fragment Growing

The 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile core functions as a lipophilic, tertiary-amine-containing fragment suitable for fragment-based drug discovery (FBDD) campaigns targeting GPCRs with a known preference for basic amine pharmacophores. The N-cyclobutylpiperidine motif has been identified as a 'privileged' fragment in multiple drug discovery programs, including histamine H3R and sigma receptor ligand families [1] [2]. Its molecular weight (256.34 Da) places it within the typical fragment range, while its balanced lipophilicity (estimated cLogP ~2.5–3.5) and single H-bond acceptor (nitrile) make it suitable for fragment growing or merging strategies . The documented synthetic accessibility further supports its use in FBDD where rapid analog generation is essential [3].

Quote Request

Request a Quote for 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.